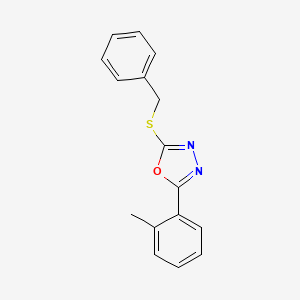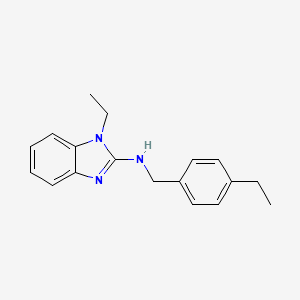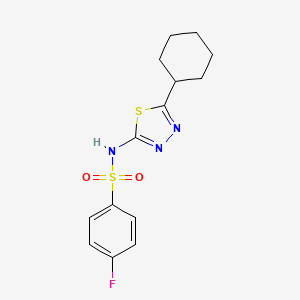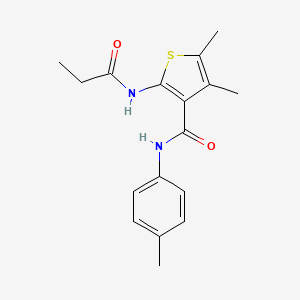![molecular formula C16H13NO2 B5851205 2-[3-(2-methylphenyl)-5-isoxazolyl]phenol](/img/structure/B5851205.png)
2-[3-(2-methylphenyl)-5-isoxazolyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(2-methylphenyl)-5-isoxazolyl]phenol, also known as AM251, is a synthetic compound that acts as an antagonist at the cannabinoid receptor CB1. This receptor is a member of the G protein-coupled receptor family and is widely distributed throughout the central nervous system, where it plays an important role in regulating various physiological functions such as appetite, pain perception, and mood. AM251 has been extensively studied for its potential therapeutic applications, particularly in the treatment of obesity, addiction, and pain.
作用機序
2-[3-(2-methylphenyl)-5-isoxazolyl]phenol acts as an antagonist at the CB1 receptor, which means it blocks the receptor's activity. CB1 receptors are primarily located in the central nervous system and are involved in the regulation of various physiological functions, including appetite, pain perception, and mood. By blocking CB1 receptor activity, 2-[3-(2-methylphenyl)-5-isoxazolyl]phenol can modulate these physiological functions, leading to its potential therapeutic applications.
Biochemical and Physiological Effects:
2-[3-(2-methylphenyl)-5-isoxazolyl]phenol has been shown to have various biochemical and physiological effects in animal models. In the field of obesity, 2-[3-(2-methylphenyl)-5-isoxazolyl]phenol has been shown to reduce food intake and body weight by modulating the activity of the endocannabinoid system, which is involved in the regulation of appetite and energy balance. In addiction research, 2-[3-(2-methylphenyl)-5-isoxazolyl]phenol has been shown to reduce drug-seeking behavior and withdrawal symptoms by modulating the activity of the mesolimbic dopamine system, which is involved in the reward pathway of the brain. In pain research, 2-[3-(2-methylphenyl)-5-isoxazolyl]phenol has been shown to reduce pain sensitivity and inflammation by modulating the activity of the endocannabinoid system and the immune system.
実験室実験の利点と制限
2-[3-(2-methylphenyl)-5-isoxazolyl]phenol has several advantages and limitations for lab experiments. One advantage is its high selectivity for the CB1 receptor, which allows for specific modulation of this receptor's activity. Another advantage is its ability to cross the blood-brain barrier, which allows for its potential therapeutic applications in the central nervous system. However, one limitation is its potential for off-target effects, as it may interact with other receptors or signaling pathways. Another limitation is its potential toxicity, as high doses of 2-[3-(2-methylphenyl)-5-isoxazolyl]phenol have been shown to cause liver damage in animal models.
将来の方向性
There are several future directions for research on 2-[3-(2-methylphenyl)-5-isoxazolyl]phenol. One direction is to further investigate its potential therapeutic applications in the treatment of obesity, addiction, and pain. Another direction is to develop more selective CB1 receptor antagonists with fewer off-target effects and better safety profiles. Additionally, research could focus on the development of novel drug delivery systems to improve the pharmacokinetics and bioavailability of 2-[3-(2-methylphenyl)-5-isoxazolyl]phenol. Finally, research could explore the potential of 2-[3-(2-methylphenyl)-5-isoxazolyl]phenol in combination with other drugs or therapies for synergistic effects.
合成法
2-[3-(2-methylphenyl)-5-isoxazolyl]phenol can be synthesized through a multi-step process that involves the reaction of 2-methylphenylacetonitrile with hydroxylamine hydrochloride to form 3-(2-methylphenyl)-5-isoxazolone. This intermediate is then treated with phenylmagnesium bromide to yield 2-[3-(2-methylphenyl)-5-isoxazolyl]phenol.
科学的研究の応用
2-[3-(2-methylphenyl)-5-isoxazolyl]phenol has been extensively studied for its potential therapeutic applications in various fields of research. In the field of obesity, 2-[3-(2-methylphenyl)-5-isoxazolyl]phenol has been shown to reduce food intake and body weight in animal models, suggesting its potential as an anti-obesity drug. In addiction research, 2-[3-(2-methylphenyl)-5-isoxazolyl]phenol has been shown to reduce drug-seeking behavior and withdrawal symptoms in animals, indicating its potential as a treatment for drug addiction. In pain research, 2-[3-(2-methylphenyl)-5-isoxazolyl]phenol has been shown to reduce pain sensitivity and inflammation in animal models, suggesting its potential as a pain reliever.
特性
IUPAC Name |
2-[3-(2-methylphenyl)-1,2-oxazol-5-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-11-6-2-3-7-12(11)14-10-16(19-17-14)13-8-4-5-9-15(13)18/h2-10,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNHGENBUSXLPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=C2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-Methylphenyl)-5-isoxazolyl]phenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(tert-butyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5851130.png)



![N-cyclohexyl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5851152.png)





![1-ethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5851200.png)

![1-[(4-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5851222.png)
![N-[2-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5851227.png)